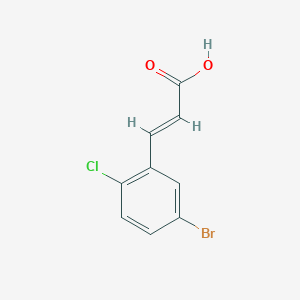

5-Bromo-2-chlorocinnamic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-bromo-2-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPAIDAMESOZSJ-DAFODLJHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=C/C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Chlorocinnamic Acid

The synthesis of 5-bromo-2-chlorocinnamic acid can be approached through various routes, often involving the modification of a pre-existing benzene (B151609) ring with the desired substituents. Key starting materials include 2-chlorobenzoic acid and its derivatives.

One common strategy involves the bromination of 2-chlorobenzoic acid. A method has been reported where 2-chlorobenzoic acid is reacted with N-bromosuccinimide (NBS) in a sulfuric acid system. google.com To improve the selectivity of the reaction and inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, a catalyst such as sodium sulfide (B99878), sodium sulfite, or potassium sulfide is added. google.com This process can yield a product with a purity of over 99.5% after a single purification step, with a total yield of up to 85%. google.com

Another synthetic approach starts with 2-chlorobenzonitrile (B47944). wipo.int This method involves two main steps:

Bromination: 2-chlorobenzonitrile undergoes bromination to produce 5-bromo-2-chlorobenzonitrile (B107219). wipo.int

Hydrolysis: The resulting 5-bromo-2-chlorobenzonitrile is then hydrolyzed in the presence of an alkali to form 5-bromo-2-chlorobenzoate, which is subsequently treated with a protonic acid to yield this compound. wipo.int This method is noted for its simple process and high yield and purity. wipo.int

A "one-pot" synthesis has also been developed starting from 2-chlorobenzotrichloride. google.com This raw material is reacted with a brominating agent like bromine, N-bromosuccinimide, or dibromohydantoin in the presence of a catalyst. google.com The intermediate, 2-chloro-5-bromobenzotrichloride, is then hydrolyzed under acidic conditions to give this compound. google.com This method boasts a high yield of over 95% and a purity of 85-92% before further purification. google.com

Furthermore, a two-step reaction starting from 5-bromo-2-aminobenzoic acid derivatives has been described. google.com This process involves diazotization followed by a chlorination and hydrolysis reaction to produce this compound with few isomer impurities and high purity. google.com One specific example achieved a total yield of 87.2% and a purity of 99.4%. google.com

The Horner-Wadsworth-Emmons reaction represents another viable synthetic route, where an appropriate aldehyde is reacted with triethyl phosphonoacetate in the presence of a base like DBU to form the α,β-unsaturated ester, which can then be hydrolyzed to the cinnamic acid derivative. rsc.org

The following table summarizes various synthetic approaches to this compound and its precursors:

| Starting Material | Key Reagents | Reaction Type | Reported Yield | Reported Purity | Reference |

| 2-Chlorobenzoic Acid | N-Bromosuccinimide, Sulfuric Acid, Sodium Sulfite | Bromination | Up to 85% | >99.5% | google.com |

| 2-Chlorobenzonitrile | Brominating agent, Alkali, Protonic acid | Bromination, Hydrolysis | High | High | wipo.int |

| 2-Chlorobenzotrichloride | Bromine/NBS/DBDMH, Acid | One-pot bromination and hydrolysis | >95% | 85-92% (crude) | google.com |

| 5-Bromo-2-aminobenzoic acid derivative | Not specified | Diazotization, Chlorination, Hydrolysis | 87.2% | 99.4% | google.com |

Purification and Isolation Techniques for High Purity 5 Bromo 2 Chlorocinnamic Acid

Achieving high purity is crucial for the application of 5-bromo-2-chlorocinnamic acid. Several techniques are employed to purify the crude product obtained from synthesis.

Recrystallization is a common and effective method for purifying solid organic compounds. For 5-bromo-2-chlorobenzoic acid, a precursor, recrystallization from a mixture of methanol (B129727) and water has been shown to significantly improve purity. google.com In one instance, a crude product with a purity of 85.3% was purified to over 99.5% through a single recrystallization. google.com Toluene is another solvent that has been used for the recrystallization of related compounds. patsnap.com The choice of solvent is critical and often determined empirically to maximize the yield of the pure compound while leaving impurities dissolved.

Column chromatography is another powerful purification technique. vulcanchem.com This method is particularly useful for separating the desired product from structurally similar isomers, such as 4-bromo-2-chlorobenzoic acid, which can be difficult to remove by recrystallization alone. patsnap.comvulcanchem.com High-performance liquid chromatography (HPLC) methods have been developed for the analysis and preparative separation of 5-bromo-2-chlorobenzoic acid. sielc.com A reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be scaled up for preparative isolation of the compound and its impurities. sielc.com

After synthesis, the crude product is often isolated by filtration. google.com The filtered solid, or filter cake, is then typically washed to remove residual reagents and byproducts. google.com For instance, washing with a 40% methanol-water solution has been employed. google.com The final step is drying the purified solid, often under vacuum or at a controlled temperature, to remove any remaining solvent. google.com

The table below outlines common purification techniques and their effectiveness:

| Purification Technique | Solvents/Mobile Phase | Purity Achieved | Notes | Reference |

| Recrystallization | Methanol/Water | >99.5% | Effective for removing the 4-bromo isomer. | google.com |

| Recrystallization | Toluene | Not specified | Used for a related precursor. | patsnap.com |

| Column Chromatography | Not specified | Not specified | Useful for separating positional isomers. | vulcanchem.com |

| Preparative HPLC | Acetonitrile/Water/Acid | High (scalable) | Suitable for isolating impurities. | sielc.com |

Chemical Reactivity and Derivatization Strategies of 5 Bromo 2 Chlorocinnamic Acid

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring of 5-Bromo-2-chlorocinnamic Acid

The phenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing halogen substituents. The chlorine atom at the 2-position and the bromine atom at the 5-position both exert a deactivating effect on the aromatic ring, making it less susceptible to attack by electrophiles. The directing effects of these halogens are also a key consideration in predicting the outcome of substitution reactions. Halogens are ortho, para-directors, however, in this case, the positions ortho and para to the existing halogens are already substituted or sterically hindered.

Further electrophilic substitution on the aromatic ring of this compound is generally challenging and may require harsh reaction conditions. The positions available for substitution are C3, C4, and C6. The directing effects of the existing substituents would favor substitution at the C3 and C6 positions (ortho to the bromine and chlorine respectively). However, the combined deactivating effect of the halogens and the carboxylic acid group makes such reactions difficult to achieve. For instance, nitration or further halogenation would likely require strong acid catalysts and high temperatures. libretexts.orgyoutube.com

Nucleophilic Substitution Reactions Involving the Halogen Substituents

The carbon-halogen bonds in this compound are potential sites for nucleophilic substitution reactions. However, nucleophilic aromatic substitution (SNAAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carboxylic acid group is meta to the chlorine and ortho to the bromine. The electron-withdrawing nature of the carboxylic acid group can facilitate nucleophilic attack, particularly at the 2-position (chlorine).

Displacement of the chlorine or bromine atom by nucleophiles such as amines, alkoxides, or thiolates could potentially lead to a variety of derivatives. The relative reactivity of the C-Cl versus the C-Br bond towards nucleophilic attack would depend on the specific reaction conditions and the nature of the nucleophile. Generally, the C-Cl bond is stronger than the C-Br bond, suggesting that the bromine might be more readily displaced. However, the position of the substituent relative to the activating group is also a critical factor.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily transformed into a variety of other functionalities, providing a primary route for the derivatization of this compound.

Esterification Reactions for Diverse Ester Derivatives

Esterification of the carboxylic acid moiety is a common and straightforward derivatization strategy. This can be achieved by reacting this compound with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with alcohols to form esters.

| Starting Material | Reagent | Product |

| This compound | Methanol (B129727), H+ | Methyl 5-bromo-2-chlorocinnamate |

| This compound | Ethanol, H+ | Ethyl 5-bromo-2-chlorocinnamate |

This approach allows for the synthesis of a wide array of ester derivatives with varying alkyl or aryl groups, which can modulate the compound's physical and biological properties.

Amidation Reactions Leading to Cinnamamide (B152044) Conjugates

The carboxylic acid group can be converted into an amide by reaction with ammonia (B1221849) or primary and secondary amines. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting cinnamamide conjugates are an important class of compounds with diverse biological activities. academie-sciences.fr

| Starting Material | Reagent | Product |

| This compound | Thionyl chloride, then Ammonia | 5-Bromo-2-chlorocinnamide |

| This compound | Aniline, EDC | N-Phenyl-5-bromo-2-chlorocinnamide |

The synthesis of various cinnamamide conjugates allows for the exploration of structure-activity relationships by introducing different amine functionalities.

Reduction of the Carboxylic Acid to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). The resulting (5-bromo-2-chlorophenyl)propenol can be a valuable intermediate for further synthetic transformations.

Partial reduction of the carboxylic acid to the corresponding aldehyde is more challenging but can be achieved using specific reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures or by a two-step process involving conversion to an acyl chloride followed by reduction with a hindered reducing agent like lithium tri-tert-butoxyaluminum hydride.

Modification of the Alkenyl Moiety: Hydrogenation and Addition Reactions

The carbon-carbon double bond in the cinnamic acid backbone is susceptible to various addition reactions.

Hydrogenation: Catalytic hydrogenation of the double bond can lead to the corresponding 3-(5-bromo-2-chlorophenyl)propanoic acid. This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. This transformation saturates the alkenyl moiety, altering the geometry and electronic properties of the molecule.

Addition Reactions: The double bond can also undergo electrophilic addition reactions. For example, reaction with halogens (e.g., Br2) would lead to the formation of a dihalo derivative. researchgate.net However, care must be taken to avoid competing electrophilic aromatic substitution on the phenyl ring. Other addition reactions, such as hydrohalogenation or hydration, are also possible, further expanding the range of accessible derivatives.

Chemo- and Regioselectivity in Multi-Substituted this compound Reactions

The molecule this compound possesses multiple distinct reactive sites: a carboxylic acid, an α,β-unsaturated alkene, and a di-substituted aromatic ring containing both bromine and chlorine atoms. This multi-functionality means that its reactions are governed by the principles of chemoselectivity (which functional group reacts) and regioselectivity (at which specific position a reaction occurs). The interplay between these factors is crucial for the strategic derivatization of the parent molecule.

The primary reactive centers in this compound are:

The carboxylic acid group (-COOH)

The alkene double bond (-CH=CH-)

The carbon-bromine bond (C-Br) on the aromatic ring

The carbon-chlorine bond (C-Cl) on the aromatic ring

Controlling reaction conditions allows for the selective transformation of one functional group while leaving the others intact.

Research Findings on Selectivity:

Studies on similarly structured compounds, such as substituted cinnamic acids and other bromo-substituted enones, provide insight into the expected selectivity of this compound. For instance, in reactions involving nucleophiles with 5-bromo enones, a competition exists between direct nucleophilic substitution of the bromine atom and a 1,4-conjugated addition at the β-carbon of the unsaturated system. nih.gov This highlights the potential for different reaction pathways depending on the nature of the reagent and conditions.

The position of substituents on the phenyl ring significantly influences reaction outcomes. core.ac.uk In the case of this compound, the electronic and steric effects of the halogen atoms dictate the reactivity of the molecule. The bromine atom at the 5-position is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom at the 2-position. This difference in reactivity is a key aspect of its regioselectivity, allowing for selective functionalization at the C-Br bond.

Furthermore, reactions involving aromatic aldehydes and triphenylphosphine (B44618) to form cinnamic acid derivatives show that chemo- and regioselectivity are dependent on the substituents present on the aromatic ring and the specific reaction conditions employed. researchgate.netresearchgate.net While these studies concern the synthesis of related structures, the principles apply to the subsequent reactions of the product.

The following data table summarizes the expected chemo- and regioselective reactions for this compound based on general chemical principles and findings from related molecular systems.

Interactive Data Table: Predicted Selective Reactions of this compound

| Reaction Type | Target Site (Chemoselectivity) | Reagents & Conditions | Expected Product | Selectivity Notes |

| Esterification | Carboxylic Acid | Alcohol (e.g., Methanol), Acid Catalyst | 5-Bromo-2-chlorocinnamate ester | High chemoselectivity for the carboxylic acid group. Other functional groups are typically unaffected under these mild conditions. |

| Amidation | Carboxylic Acid | Amine, Coupling Agent (e.g., COMU, PCl₃) beilstein-journals.org | 5-Bromo-2-chlorocinnamide | Coupling agents facilitate the selective formation of the amide bond without reacting with the alkene or aryl halides. |

| Catalytic Hydrogenation | Alkene Double Bond | H₂, Pd/C | 5-Bromo-2-chlorophenylpropanoic acid | High chemoselectivity for the reduction of the alkene double bond. The aromatic rings and halogen substituents are preserved under standard conditions. |

| Suzuki-Miyaura Coupling | C-Br Bond (Regioselective) | Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | 5-Aryl-2-chlorocinnamic acid | Excellent regioselectivity for the more reactive C-Br bond over the C-Cl bond. This allows for the specific introduction of an aryl group at the 5-position. |

| Heck Reaction | C-Br Bond (Regioselective) | Alkene, Palladium catalyst, Base | 5-Alkenyl-2-chlorocinnamic acid | Similar to Suzuki coupling, demonstrates high regioselectivity for the C-Br bond, enabling the formation of a new carbon-carbon bond. |

| Intramolecular Cyclization | Multiple sites | Strong Acid (e.g., PPA) or Lewis Acid | Substituted indanone or other fused ring systems | Reaction outcome depends heavily on conditions. For example, oxidative cleavage followed by cyclization is a known pathway for related compounds. google.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Chlorocinnamic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of a compound can be determined. For complex molecules like halogenated cinnamic acids, a full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, is often employed for unambiguous structural verification. uq.edu.au

Proton (¹H) NMR Analysis and Chemical Shift Interpretation

Proton NMR (¹H NMR) provides information on the number and electronic environment of hydrogen atoms in a molecule. In the case of 5-Bromo-2-chlorocinnamic acid, the ¹H NMR spectrum exhibits characteristic signals for the aromatic and vinylic protons. The protons of the α,β-unsaturated system typically appear as doublets in the region of δ 6.3–7.5 ppm, with a large coupling constant (J) of approximately 16 Hz, which is indicative of a trans configuration across the double bond. vulcanchem.com The protons on the substituted benzene (B151609) ring will show a distinct splitting pattern and chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine substituents.

The following table provides predicted ¹H NMR data for this compound based on the analysis of related structures.

| Proton | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Vinylic (α) | 6.3 - 6.6 | Doublet | ~16 |

| Vinylic (β) | 7.4 - 7.6 | Doublet | ~16 |

| Aromatic | 7.2 - 7.8 | Multiplet | - |

| Carboxylic Acid | >10.0 | Singlet (broad) | - |

| Note: Predicted values are based on data from similar compounds and may vary based on solvent and experimental conditions. |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show distinct signals for the carboxylic acid carbon, the vinylic carbons, and the aromatic carbons. The carboxylic carbon is typically observed downfield, at approximately δ 170 ppm. vulcanchem.com The carbons in the aromatic ring that are directly bonded to the halogen atoms are deshielded and appear in the δ 125–140 ppm range. vulcanchem.com

The following table presents predicted ¹³C NMR chemical shifts for this compound.

| Carbon | Predicted Chemical Shift (δ ppm) |

| Carboxylic (C=O) | ~170 |

| Vinylic (α) | ~120 |

| Vinylic (β) | ~140 |

| Aromatic (C-Cl) | 125 - 140 |

| Aromatic (C-Br) | 125 - 140 |

| Aromatic (C-H) | 128 - 135 |

| Note: Predicted values are based on data from similar compounds and may vary based on solvent and experimental conditions. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides essential information, 2D NMR techniques are crucial for confirming the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings. In this compound, a strong cross-peak between the α and β vinylic protons would definitively confirm their coupling and proximity in the molecule. conicet.gov.ar

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal to its attached proton. conicet.gov.arresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The spectrum is characterized by several key absorption bands. The O-H stretch of the carboxylic acid group appears as a broad band in the region of 2500–3300 cm⁻¹. A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1680 cm⁻¹. vulcanchem.com The C=C stretching vibration of the alkene is typically observed near 1630 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ range. researchgate.net The C-Cl and C-Br stretching vibrations are found in the fingerprint region, typically between 650–750 cm⁻¹. vulcanchem.com

The following table summarizes the expected FT-IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad |

| Carbonyl | C=O Stretch | ~1680 | Strong |

| Alkene | C=C Stretch | ~1630 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |

| Carbon-Halogen | C-Cl Stretch | 650 - 750 | Medium-Strong |

| Carbon-Halogen | C-Br Stretch | 650 - 750 | Medium-Strong |

| Note: Predicted values are based on data from similar compounds and may vary. |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C double bond and the symmetric breathing modes of the aromatic ring would be expected to produce strong Raman signals. Studies on similar molecules, such as p-bromocinnamic acid, have utilized Raman spectroscopy to investigate crystalline structure and photodimerization reactions. ias.ac.in The reaction of trans-cinnamic acid and its derivatives with bromine has also been effectively monitored using Raman microspectroscopy, which can identify changes in the aliphatic C=C bond and the appearance of new C-Br stretching vibrations. rsc.orgnih.gov This technique would be valuable for confirming the structure of this compound and studying its reactivity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the molecular weight is 261.50 g/mol , corresponding to its molecular formula of C₉H₆BrClO₂. nih.gov In electron ionization mass spectrometry (EI-MS), the compound is expected to yield a distinct molecular ion peak (M⁺) and a series of fragment ions that provide valuable structural information.

The fragmentation of cinnamic acids and their halogen-substituted derivatives under electron impact has been studied, revealing predictable pathways. core.ac.uk The fragmentation is significantly influenced by the position and nature of the substituents on the phenyl ring. core.ac.uknih.gov For cinnamic acids with ortho-halogen substituents (such as the chlorine atom in this compound), a primary and highly favorable fragmentation pathway involves the loss of the ortho substituent through an intramolecular aromatic substitution reaction, leading to the formation of a stable benzopyrylium-type ion. core.ac.uk

In the case of this compound, the following fragmentation patterns are anticipated:

Molecular Ion (M⁺): The mass spectrum would show a complex molecular ion cluster due to the presence of two halogen isotopes, Bromine (⁷⁹Br and ⁸¹Br) and Chlorine (³⁵Cl and ³⁷Cl), resulting in characteristic M, M+2, and M+4 peaks. The nominal molecular ion peak would be observed at m/z 260/262.

Loss of Chlorine Radical (•Cl): A significant fragmentation pathway is the loss of the chlorine atom from the 2-position. This would result in a prominent fragment ion [M-Cl]⁺ at m/z 225/227.

Loss of Bromine Radical (•Br): The loss of the bromine atom from the 5-position would produce the [M-Br]⁺ fragment ion at m/z 181/183.

Loss of Carboxyl Group (•COOH): Cleavage of the carboxylic acid group would lead to a fragment ion [M-COOH]⁺ at m/z 215/217/219.

Other Fragments: Subsequent losses, such as the elimination of carbon monoxide (CO) from various fragments, can also occur. For instance, the loss of a halogen followed by CO is a common pathway.

Studies on 2-chlorocinnamic acid have shown that the loss of the chlorine atom is a dominant process. core.ac.uk The relative abundance of ions resulting from the cleavage of the carbon-halogen bond is inversely related to the bond's strength (F > H > Cl > Br > I). core.ac.uk This suggests that both C-Cl and C-Br cleavage are significant fragmentation routes for this compound.

| m/z (Nominal) | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

|---|---|---|---|

| 260/262 | Molecular Ion | [C₉H₆BrClO₂]⁺ | - |

| 225/227 | [M-Cl]⁺ | [C₉H₆BrO₂]⁺ | Loss of Chlorine radical |

| 181/183 | [M-Br]⁺ | [C₉H₆ClO₂]⁺ | Loss of Bromine radical |

| 215/217/219 | [M-COOH]⁺ | [C₈H₅BrCl]⁺ | Loss of Carboxyl radical |

| 146 | [M-Br-Cl-CO]⁺ | [C₈H₅O]⁺ | Loss of Br, Cl, and CO |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, its solid-state structure can be inferred from the well-documented crystallographic behavior of related cinnamic acid derivatives. researchgate.netresearchgate.net X-ray crystallography provides definitive information on molecular conformation, crystal packing, and intermolecular interactions, which are crucial for understanding the material's physical properties and solid-state reactivity.

For substituted cinnamic acids, the crystal structure is typically dominated by strong hydrogen bonds between the carboxylic acid moieties. researchgate.netdtic.mil It is highly probable that this compound molecules form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.net

Studies on closely related compounds, such as 5-bromo-2-methoxycinnamic acid and 5-chloro-2-methoxycinnamic acid, have shown that they dimerize upon irradiation to form derivatives of β-truxinic acid. researchgate.net This indicates that these molecules adopt a β-type packing arrangement, where the double bonds of adjacent molecules are related by a center of inversion and are packed in a head-to-tail fashion with a C=C separation of approximately 3.9 to 4.1 Å. Given the structural similarity, it is plausible that this compound would also crystallize in a β-type packing arrangement, making it photoreactive in the solid state. The crystal structure of 3-chloro-trans-cinnamic acid also shows a packing arrangement that leads to photoreactivity. researchgate.net

| Structural Feature | Predicted Characteristic | Supporting Evidence from Analogues |

|---|---|---|

| Primary Supramolecular Motif | Centrosymmetric carboxylic acid dimer | Common motif in benzoic and cinnamic acids. researchgate.netdtic.mil |

| Dominant Intermolecular Interaction | O-H···O hydrogen bonds | Observed in 3-chloro-trans-cinnamic acid and 4-bromo-2-chlorobenzoic acid. researchgate.net |

| Likely Crystal Packing Type | β-type packing | Leads to β-truxinic acid derivatives upon photodimerization, as seen in 5-bromo-2-methoxycinnamic acid. researchgate.net |

| Conformation | The molecule is expected to be largely planar, with a trans configuration at the C=C double bond. | Typical for trans-cinnamic acid derivatives. researchgate.net |

| Potential Secondary Interactions | Halogen bonding (C-Br···O, C-Cl···O), π-π stacking | Observed in related halogenated benzoic acids. researchgate.net |

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Chlorocinnamic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the molecular architecture and electron distribution of 5-Bromo-2-chlorocinnamic acid. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost. For this compound, DFT calculations, often using functionals like B3LYP, are employed to determine the most stable three-dimensional arrangement of its atoms—the optimized geometry. These calculations reveal bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

For instance, theoretical calculations on related cinnamic acid derivatives have been performed to obtain optimized geometries and vibrational frequencies. researchgate.net In a study on similar halogenated compounds, DFT was used to compare geometric parameters with X-ray diffraction results, showing good agreement. science.gov The electron-withdrawing nature of the bromine and chlorine substituents significantly influences the electronic distribution and geometry of the molecule. vulcanchem.com

| Parameter | Predicted Value |

| Molecular Formula | C₉H₆BrClO₂ |

| Molecular Weight | 277.50 g/mol |

| Melting Point | 180-190°C (predicted) |

| Solubility | High in polar aprotic solvents (e.g., DMSO, DMF), low in water and nonpolar solvents. |

Table 1: Predicted Physicochemical Properties of this compound. Data sourced from comparative analysis with similar compounds. vulcanchem.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the double bond, while the LUMO is likely centered on the carboxylic acid group and the carbon atoms of the double bond, influenced by the electron-withdrawing halogens. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net Calculations on various functionalized cinnamic acids have shown HOMO/LUMO energy gaps ranging from approximately 3 eV to 5 eV. google.com This analysis helps predict how the molecule will interact with other chemical species. researchgate.net

| Orbital | Description | Predicted Characteristics |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating regions, likely localized on the phenyl ring and C=C double bond. |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting regions, influenced by the carboxylic acid and halogen substituents. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Determines chemical reactivity, stability, and electronic transitions. researchgate.netgoogle.com |

Table 2: Frontier Molecular Orbitals of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule. It illustrates the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would reveal negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the protons on the aromatic ring would exhibit positive potential, indicating sites for nucleophilic attack. researchgate.net The halogen atoms, with their high electronegativity, also create distinct electrostatic features on the molecular surface, influencing intermolecular interactions. science.govresearchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Predicted spectral data for 2-bromo-5-chlorocinnamic acid, based on related compounds, suggests strong IR absorption bands around 1680 cm⁻¹ for the C=O stretch and in the 650–750 cm⁻¹ range for C-Br and C-Cl stretches. vulcanchem.com In ¹H NMR, the α,β-unsaturated protons are expected to appear as doublets between δ 6.3 and 7.5 ppm with a coupling constant of approximately 16 Hz. vulcanchem.com The ¹³C NMR spectrum is predicted to show the carboxylic carbon at around δ 170 ppm, with the aromatic carbons adjacent to the halogens being deshielded to δ 125–140 ppm. vulcanchem.com

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the single bond between the phenyl ring and the acrylic acid moiety in this compound allows for different spatial orientations, or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around this bond. This analysis helps identify the most stable conformers and the energy barriers between them. Such studies, often performed using DFT, are crucial for understanding the molecule's dynamic behavior and how its shape influences its properties and interactions. scirp.org

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking simulations can be used to explore its potential interactions with biological targets like enzymes or receptors.

While specific docking studies on this compound are not widely published, studies on similar cinnamic acid derivatives have demonstrated their potential as inhibitors of various enzymes. For example, 2-chlorocinnamic acid has been investigated for its antidiabetic activity through docking with the insulin (B600854) receptor. innovareacademics.in Such simulations can provide valuable insights into the binding modes and affinities of this compound with proteins, guiding the design of new therapeutic agents. researchgate.net

Theoretical Insights into Intermolecular Interactions and Crystal Packing

Computational chemistry provides a powerful lens for understanding the complex world of intermolecular interactions and the resulting crystal packing of molecules like this compound. Through theoretical studies, researchers can predict and analyze the forces that govern how individual molecules arrange themselves into a stable, three-dimensional crystal lattice. These insights are crucial for crystal engineering, polymorphism prediction, and understanding structure-property relationships.

Detailed analysis of the crystal structure of related compounds is often accomplished using methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis. DFT calculations, often performed at levels like B3LYP with basis sets such as 6-311G(d,p), can be used to optimize the molecular geometry and predict electronic properties. nih.gov These calculations help in understanding the stability of different conformations and their consistency with experimentally determined crystal structures. researchgate.net For instance, in studies of similar halogenated compounds, DFT has been employed to demonstrate that the optimized molecular structure is in good agreement with the one determined by single-crystal X-ray diffraction. nih.govresearchgate.net

Hirshfeld surface analysis is a particularly insightful tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.comresearchgate.net This method maps the electron distribution of a molecule within the crystal, allowing for the decomposition of the complex network of interactions into constituent parts. The analysis generates a three-dimensional surface where different properties can be mapped, and also produces two-dimensional "fingerprint plots" that summarize the types and relative significance of intermolecular contacts. mdpi.comnih.gov

For a molecule like this compound, a variety of intermolecular interactions are expected to play a role in its crystal packing. Based on studies of analogous cinnamic acids and other halogenated organic molecules, these interactions would likely include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that molecules of this compound would form robust hydrogen-bonded dimers, with O-H···O interactions linking the carboxylic acid moieties of two adjacent molecules. rsc.org This is a common and often dominant feature in the crystal structures of carboxylic acids. rsc.org

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. mdpi.com The arrangement and strength of these interactions depend on the relative orientation of the rings, which can be offset or parallel. mdpi.comresearchgate.net The presence of bulky halogen substituents can influence the degree of overlap between the rings.

The interplay of these different interactions dictates the final crystal packing. For example, in related structures, molecules can form one-dimensional chains or two-dimensional sheets through hydrogen and halogen bonds, which then stack to form the three-dimensional crystal. nih.govresearchgate.net The specific arrangement is a result of the molecule adopting a conformation and packing that maximizes packing efficiency and thermodynamic stability. mdpi.com

The relative contributions of these interactions can be quantified using Hirshfeld surface analysis, as shown in the hypothetical data table below, which is based on findings for structurally similar compounds.

| Interaction Type | Description | Hypothetical Percentage Contribution |

| H···H | Contacts between hydrogen atoms. | Often represents a significant portion of the surface due to the abundance of hydrogen atoms on the molecular periphery. |

| O···H/H···O | Primarily represents the strong carboxylic acid hydrogen bonds, but also includes weaker C-H···O interactions. | A major contributor, indicating the importance of hydrogen bonding in the crystal packing. |

| Br···H/H···Br | Interactions involving the bromine atom and hydrogen atoms. | Reflects the role of the bromine substituent in the intermolecular contacts. |

| Cl···H/H···Cl | Interactions involving the chlorine atom and hydrogen atoms. | Similar to bromine, this highlights the influence of the chloro-substituent. |

| C···H/H···C | Contacts between carbon and hydrogen atoms, often associated with the edges of the aromatic rings. | Typically a smaller but still significant contribution to the overall packing. |

| C···C | Indicates π-π stacking interactions between aromatic rings. | The percentage can vary depending on the degree of overlap between the phenyl rings. |

This theoretical framework allows for a deep understanding of how the specific functional groups and substituents of this compound govern its assembly in the solid state.

Biological Activities and Pharmacological Mechanisms of 5 Bromo 2 Chlorocinnamic Acid Derivatives: in Vitro and Cellular Models

Evaluation of Antimicrobial Activity in Cellular and Microbial Culture Models

The antimicrobial potential of cinnamic acid derivatives has been extensively studied, with research indicating that these compounds can inhibit the growth of a variety of microorganisms. mdpi.comnih.govresearchgate.net The presence and position of substituents on the cinnamic acid skeleton play a crucial role in determining the antimicrobial efficacy. mdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of cinnamic acid have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. The introduction of halogen atoms into the molecular structure is a known strategy to increase antibacterial activity. researchgate.netnih.gov For instance, a series of 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides were synthesized and evaluated for their activity against Gram-positive bacteria, showing that the dichlorinated derivatives had a broader spectrum of action and higher efficacy. nih.gov

Some cinnamic acid derivatives have shown notable activity against multidrug-resistant strains. For example, certain derivatives have been effective against methicillin-resistant Staphylococcus aureus (MRSA). The substitution pattern on the aromatic ring significantly influences the antibacterial properties. For example, a bromo substituent at the para position of a cinnamic acid derivative enhanced its antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 3.13–6.25 μg/mL. mdpi.com In another study, some N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl) amide derivatives of cinnamic acid showed potent activity against Staphylococcus sp. and Enterococcus sp. with MIC values in the range of 1–2 µg/mL. mdpi.com

Conversely, some derivatives exhibit greater efficacy against Gram-negative bacteria. For instance, a piperidine-containing cinnamic acid derivative demonstrated strong efficacy against E. coli at a concentration of 12.5 μg/mL. mdpi.com However, other studies have reported that cinnamic acid and its derivatives generally show weaker growth inhibition against Gram-negative bacteria compared to Gram-positive bacteria and fungi. nih.gov

Table 1: Antibacterial Activity of Selected Cinnamic Acid Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC) | Reference(s) |

| para-Bromo Cinnamic Acid Derivative | B. subtilis, S. aureus, E. coli, P. aeruginosa | 3.13–6.25 μg/mL | mdpi.com |

| N-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl) amides | Staphylococcus sp., Enterococcus sp. | 1–2 µg/mL | mdpi.com |

| Piperidine-containing Cinnamic Acid Derivative | E. coli | 12.5 μg/mL | mdpi.com |

| Cinnamic Acid | Gram-negative and Gram-positive bacteria | >5.0 mM | nih.govmdpi.com |

Antifungal and Antimycobacterial Activities

Cinnamic acid derivatives have also been evaluated for their effectiveness against fungi and mycobacteria. mdpi.comnih.govresearchgate.net Some derivatives have shown potent antifungal activity. For instance, certain compounds directly interact with ergosterol (B1671047) in the fungal plasma membrane and with the cell wall. nih.gov The antifungal activity of cinnamic acid derivatives is often linked to enzymatic inhibition. researchgate.net

In the context of antimycobacterial activity, several cinnamic acid derivatives have shown promise. mdpi.comresearchgate.net For example, some anilides derived from 4-chlorocinnamic and 3,4-dichlorocinnamic acids were evaluated for their activity against mycobacterial strains and were found to be comparable or more effective than clinically used drugs like isoniazid (B1672263) and rifampicin. researchgate.net Certain derivatives were highly active against both fast-growing Mycobacterium smegmatis and slow-growing M. marinum, which are used as non-hazardous test models for M. tuberculosis. nih.gov One review highlighted a specific cinnamic acid derivative, compound 20, as having potent anti-tuberculosis activity. grafiati.com

Investigation of Antimicrobial Mechanisms of Action

The mechanisms through which cinnamic acid derivatives exert their antimicrobial effects are multifaceted. nih.govgrafiati.com One proposed mechanism for their antifungal action is the interaction with benzoate (B1203000) 4-hydroxylase, an enzyme involved in aromatic detoxification in fungi. nih.gov However, since this enzyme is not present in prokaryotes, other targets are likely involved in their antibacterial effects. nih.gov

For antibacterial action, disruption of the cell membrane appears to be a key mechanism. For example, chlorogenic acid, a derivative of cinnamic acid, was found to disrupt cell wall permeability in Shigella dysenteriae, leading to membrane depolarization and leakage of cytoplasmic contents. mdpi.com Another study suggested that a cinnamic acid derivative interacted with DNA, potentially inhibiting essential biochemical processes related to nucleic acids. Molecular docking studies have also been employed to understand the mechanism of action, suggesting targets such as tyrosyl-tRNA synthetase in S. aureus and sterol 14-α demethylase in C. albicans. researchgate.netresearchgate.net

Assessment of Antiviral Potential in Cell-Based Assays

The antiviral properties of cinnamic acid derivatives have been explored in various cell-based assays. mdpi.comcyberleninka.rumdpi.com These studies often involve infecting cell cultures with a virus and then treating the cells with the compound to determine its ability to inhibit viral replication. cyberleninka.runih.govd-nb.info

One study investigated a group of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters, which are structurally related to cinnamic acid. A specific bromo-substituted derivative, dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM in Vero E6 cells. cyberleninka.ru Another study evaluated halogenated compounds derived from L-tyrosine for their antiviral activity against SARS-CoV-2. mdpi.com While some derivatives showed cytotoxicity at higher concentrations, their specific antiviral efficacy was the primary focus of the investigation. mdpi.com

Cell-based high-throughput screening protocols are also utilized to discover antiviral inhibitors. nih.gov These assays can provide real-time activity data for large libraries of compounds and simultaneously assess cytotoxicity. nih.gov

In Vitro Cytotoxicity and Anticancer Mechanisms in Cancer Cell Lines

Derivatives of 5-bromo-2-chlorocinnamic acid and related compounds have been evaluated for their cytotoxic effects against various human cancer cell lines. researchgate.netgrafiati.commdpi.combeilstein-archives.org The presence of halogen substituents, such as bromine and chlorine, is often explored to enhance the anticancer potential of the parent cinnamic acid structure. grafiati.com

Studies have shown that cinnamic acid derivatives can exhibit significant cytotoxicity against a range of cancer cells, including those of the cervix (HeLa), breast (MCF-7), lung (A549), and colon. mdpi.comnih.gov For instance, β-bromostyrene, a derivative of cinnamic acid, showed potent inhibition of cancer cell lines with IC50 values ranging from 0.10-21 µM. grafiati.com Another study found that certain oleanolic acid-cinnamic acid ester derivatives exhibited significant cytotoxicity, with one compound showing strong inhibitory activity against MCF-7 cells with an IC50 of 1.79 µM. mdpi.com The introduction of a bromine atom at the C-5 position of the indole (B1671886) nucleus in some phytoalexin derivatives, which share structural similarities with functionalized cinnamic acids, led to an increase in antiproliferative activities. beilstein-archives.org

The mechanism of anticancer action for these derivatives often involves the induction of apoptosis (programmed cell death) and autophagy. mdpi.com For example, two specific oleanolic acid-cinnamic acid ester derivatives were found to induce apoptosis and increase reactive oxygen species levels in a dose-dependent manner in HeLa cells. mdpi.com

Cell Proliferation Inhibition and Cell Cycle Modulation

A key aspect of the anticancer activity of this compound derivatives is their ability to inhibit cell proliferation and modulate the cell cycle. nih.govbiointerfaceresearch.com Cinnamic acid derivatives have been shown to arrest the cell cycle at different phases, thereby preventing the uncontrolled division of cancer cells. nih.gov

Research has indicated that these compounds can induce cell cycle arrest, leading to cell growth inhibition and eventual cell death. nih.gov The specific effects on the cell cycle can vary depending on the derivative and the cancer cell line being studied. For example, some derivatives have been shown to arrest the cell cycle, which is a crucial mechanism for their antiproliferative effects. nih.gov The inhibition of matrix metalloproteinase-9 (MMP-9), an enzyme overexpressed in many cancers, has been identified as a potential strategy for the anticancer effects of some novel cinnamic acid derivatives. biointerfaceresearch.com One such derivative demonstrated potent in vitro cytotoxicity against the A-549 lung cancer cell line with an IC50 value of 10.36 µM. biointerfaceresearch.com

Table 2: Anticancer Activity of Selected Cinnamic Acid Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action | Reference(s) |

| β-bromostyrene | Various human cancer cell lines | 0.10-21 µM | Not specified | grafiati.com |

| Oleanolic acid-cinnamic acid ester derivative (44e) | MCF-7 (breast cancer) | 1.79 µM | Not specified | mdpi.com |

| Novel Cinnamic Acid Derivative (Compound 5) | A-549 (lung cancer) | 10.36 µM | MMP-9 Inhibition | biointerfaceresearch.com |

| Cinnamic Acid Esters and Amides | HeLa, K562, Fem-x, MCF-7 | 42-166 µM | Induction of cell death, cell cycle arrest | nih.gov |

Apoptosis Induction Pathways in Cancer Cells

Derivatives of cinnamic acid are recognized for their capacity to inhibit the growth of neoplastic cells and trigger apoptosis, or programmed cell death. nih.gov The introduction of halogen atoms, such as in this compound derivatives, can enhance these pro-apoptotic effects. The mechanisms often involve the intrinsic, or mitochondrial-dependent, pathway of apoptosis.

Key events in this pathway initiated by cinnamic acid derivatives include:

Activation of Caspases: Studies on related compounds show the activation of initiator caspases, like caspase-9, and executioner caspases, such as caspase-3. The cleavage and activation of caspase-3 are critical downstream events that lead to the breakdown of cellular components.

Modulation of Bcl-2 Family Proteins: An increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a common finding. This shift in balance disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c.

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. This cleavage is a hallmark of apoptosis.

One study on cinnamido linked quinazolinone derivatives demonstrated that the most promising compounds induced a significant increase in the expression of pro-apoptotic proteins, including Bax and p53, alongside the cleavage of PARP and caspase-3, confirming the activation of the mitochondrial-dependent apoptosis pathway.

Modulation of Specific Cellular Signaling Pathways

Beyond direct apoptosis induction, this compound derivatives can modulate crucial cellular signaling pathways that govern cell proliferation, survival, and death. The antitumor potential of some cinnamic acid derivatives has been linked to their ability to interfere with key oncogenic signaling cascades.

One of the primary pathways affected is the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) pathway . Research on a particular cinnamic acid derivative, 4m, showed that its antitumor effect was associated with a significant reduction in the expression of phosphorylated-ERK (p-ERK). The MAPK/ERK pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth and survival; its inhibition can thus halt tumor progression.

Enzyme Inhibition Studies of this compound Derivatives

The chemical structure of these derivatives makes them suitable candidates for interacting with the active sites of various enzymes, leading to inhibition.

Inhibition of Botulinum Neurotoxin A Protease by Hydroxamate Derivatives

Botulinum neurotoxin A (BoNT/A) is a potent zinc-dependent metalloprotease. nih.gov Hydroxamic acid derivatives of cinnamic acids have been identified as effective inhibitors of this enzyme, primarily due to the ability of the hydroxamate group (-CONHOH) to chelate the zinc ion in the enzyme's catalytic site.

A significant finding in this area was the discovery that an ortho-para-chloro-cinnamic hydroxamate demonstrated potent inhibition of the BoNT/A light chain (LC) protease with an IC₅₀ value of 0.41 μM. Another related compound, 2,4-dichlorocinnamic acid hydroxamate (DCHA), also showed strong inhibitory activity. These findings highlight the importance of the halogenated phenyl ring in interacting with the enzyme's active site, potentially through π-π stacking interactions with residues like Phe194.

Table 1: Inhibition of Botulinum Neurotoxin A (BoNT/A) Protease by Cinnamic Acid Hydroxamate Derivatives

| Compound | Target | Inhibition (IC₅₀) | Reference |

| ortho-para-chloro-cinnamic hydroxamate | BoNT/A LC Protease | 0.41 μM | researchgate.net |

| 2,4-dichlorocinnamic hydroxamate (DCHA) | BoNT/A LC Protease | Not specified | hycultbiotech.com |

Inhibition of Other Relevant Biological Enzymes (e.g., Lipoxygenase, Proteases)

Derivatives of cinnamic acid have demonstrated inhibitory activity against a range of other enzymes implicated in disease.

Lipoxygenase (LOX): The 5-lipoxygenase (5-LOX) pathway is responsible for producing pro-inflammatory leukotrienes from arachidonic acid. Some studies have shown that cinnamic acid derivatives can inhibit this pathway, suggesting potential anti-inflammatory applications. For instance, sulfasalazine (B1682708) and its active metabolite, 5-aminosalicylic acid, have been found to inhibit the release of leukotriene B4 by interfering with lipoxygenase enzymes. nih.gov

Other Proteases: Cinnamic hydroxamates are a well-established class of inhibitors for various metalloproteinases beyond BoNT/A, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), due to their zinc-chelating properties. biochempeg.com

Modulation of Protein Glycation Processes

Protein glycation is a non-enzymatic reaction between proteins and reducing sugars, leading to the formation of advanced glycation end-products (AGEs). This process is implicated in diabetic complications and aging. Research has shown that cinnamic acid and its derivatives can inhibit fructose-mediated protein glycation, indicating a potential therapeutic role in preventing glycation-related damage.

Immunomodulatory Activities: Complement Inhibition

The complement system is a crucial part of the innate immune system, but its overactivation can contribute to tissue damage in various inflammatory and autoimmune diseases. Certain synthetic compounds have been investigated for their ability to modulate this system.

In a study exploring non-cytotoxic tetrahydrothieno[3,2-c]pyridine derivatives, various functional groups, including those derived from cinnamic acid, were attached to the core structure. The resulting compounds were evaluated for their ability to inhibit the classical pathway of the human complement system. One derivative, which incorporated a 2-chlorocinnamic acid amide linkage, exhibited inhibitory activity with an IC₅₀ of 944 μM. This finding suggests that the halogenated cinnamic acid moiety can contribute to complement-inhibiting properties, opening an avenue for developing novel immunomodulatory agents.

Table 2: Complement Inhibition by a 2-Chlorocinnamic Acid Derivative

| Compound | Target Pathway | Inhibition (IC₅₀) | Reference |

| 2-chlorocinnamic acid amide of tetrahydrothieno[3,2-c]pyridine | Classical Complement Pathway | 944 μM |

Antioxidant Activity in Cell-Free and Cellular Systems

While direct studies on the antioxidant properties of this compound itself are not extensively available in the reviewed scientific literature, the broader class of cinnamic acid derivatives has been the subject of significant research for its antioxidant potential. The antioxidant capacity of these compounds is fundamentally linked to their molecular structure, particularly the substituents on the phenyl ring and the presence of the α,β-unsaturated carboxylic acid side chain. nih.govjocpr.com

The primary mechanism by which cinnamic acids and their derivatives exert their antioxidant effects is through radical scavenging. This action involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. nih.govrsc.org The resulting radical formed on the antioxidant molecule is stabilized through resonance, particularly by the delocalization of the unpaired electron across the aromatic ring and the conjugated double bond. rsc.orgmdpi.com

Research into various substituted cinnamic acids has established that the nature and position of functional groups on the phenyl ring are critical determinants of their antioxidant efficacy. jocpr.com Generally, the presence of electron-donating groups, especially hydroxyl (-OH) groups, enhances antioxidant activity. mdpi.com For instance, dihydroxy derivatives like caffeic acid typically show stronger antioxidant effects than monohydroxy derivatives such as p-coumaric acid, which in turn are more potent than unsubstituted cinnamic acid. mdpi.com This enhancement is attributed to the increased ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical. nih.gov

Cell-Free and Cellular Assay Findings

Antioxidant activity is commonly evaluated using a variety of in vitro assays. Cell-free assays are chemical tests that measure the radical scavenging or reducing power of a compound. Common examples include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. isca.meplos.org These tests provide a measure of the intrinsic ability of a compound to react with and neutralize specific radicals or oxidants.

Cellular antioxidant activity (CAA) assays represent a more biologically relevant approach, as they account for factors like cell uptake, metabolism, and localization of the compound within the cell. plos.org These assays measure the ability of a compound to protect cultured cells from oxidative stress induced by agents like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

While specific data tables for this compound are unavailable, the following table presents representative data for other cinnamic acid derivatives to illustrate how antioxidant activity is typically quantified and compared in scientific studies.

Table 1: Representative Antioxidant Activity of Various Cinnamic Acid Derivatives (Illustrative Data)

Disclaimer: The following data is for illustrative purposes to demonstrate typical antioxidant assay results for related compounds and does not represent findings for this compound.

| Compound | Assay | Result (IC₅₀ or equivalent) | Source Reference |

| Caffeic Acid | DPPH Scavenging | 7.70 µM | isca.me |

| Ferulic Acid | DPPH Scavenging | 54.40 µM | isca.me |

| p-Coumaric Acid | DPPH Scavenging | 12.80 µM | isca.me |

| Cinnamic Acid | DPPH Scavenging | >200,000 µM | isca.me |

| N-caffeoyl-4-aminoantipyrine | DPPH Scavenging | < 100 µM | isca.me |

| N-feruloyl-4-aminoantipyrine | DPPH Scavenging | < 100 µM | isca.me |

This table demonstrates the structure-activity relationships discussed previously, where hydroxylated derivatives (caffeic, ferulic, p-coumaric acids) show significantly higher potency (lower IC₅₀ values) than the unsubstituted cinnamic acid. isca.me Further chemical modification, such as creating amides with 4-aminoantipyrine, can also yield compounds with notable antioxidant properties. isca.me

Structure Activity Relationship Sar Studies of 5 Bromo 2 Chlorocinnamic Acid Analogs

Systematic Modification of the Halogen Substituents (Position, Identity) and Their Impact on Biological Efficacy

The presence, type, and location of halogen substituents on the phenyl ring of cinnamic acid analogs are determining factors for their biological activity. nih.govresearchgate.net Studies consistently show that both the identity of the halogen (e.g., fluorine, chlorine, bromine) and its position (ortho, meta, para) can dramatically alter the efficacy of the compound against various biological targets, including bacteria, fungi, and enzymes. nih.govnih.gov

Research on halogenated cinnamic acids has demonstrated that substitutions at the para- (4-) position of the benzene (B151609) ring are often beneficial for biological activity. For instance, in studies of anticonvulsant properties, cinnamic acid derivatives with a halogen (fluoro, chloro) or a trifluoromethyl group at the para-position showed outstanding activity compared to other derivatives. nih.gov Similarly, a para-substituted chloro-cinnamic acid derivative was found to be more active as an antibacterial agent compared to its ortho-substituted counterpart, suggesting that the para-position enhances antibacterial efficacy. nih.gov In the context of acetylcholinesterase (AChE) inhibition, most compounds with a para-substituted fluorine or chlorine exhibit potent activity against AChE, while ortho-substituted analogs tend to be less effective. nih.gov

The identity of the halogen also plays a crucial role. In a series of tacrine-cinnamic acid hybrids, the AChE inhibitory activity followed the order of -Cl ≈ -Br > -F for para-substituted compounds. rsc.org Conversely, for other activities, a different trend might be observed. The addition of halogens to the side chain of cinnamic acid has been noted to cause a remarkable increase in its growth-inhibitory effects. jocpr.compcbiochemres.com For example, dibromo cinnamic acid exhibited strong antibacterial and good antifungal properties. jocpr.com

Specifically for di-substituted compounds like 5-Bromo-2-chlorocinnamic acid, the interplay between the two halogens at different positions dictates the molecule's electronic and steric properties, which in turn influences its interaction with biological receptors. The presence of a chlorine atom at the ortho-position is known to enhance lipophilicity and reactivity. Combining this with a bromine atom at the 5-position creates a unique electronic environment that can be critical for specific biological activities.

Table 1: Impact of Halogen Substituent and Position on Antibacterial Activity of Cinnamic Acid Analogs

| Compound | Substituent(s) | Position(s) | Antibacterial Activity (IC50 in µg/mL) | Reference |

|---|---|---|---|---|

| Cinnamic Acid | -H | - | >30 | nih.gov |

| Chloro-cinnamic acid | -Cl | para- (4-) | 4.54 | nih.gov |

| Chloro-cinnamic acid | -Cl | ortho- (2-) | 9.91 | nih.gov |

| Fluoro-cinnamic acid | -F | para- (4-) | 1.89 | semanticscholar.org |

| Bromo-cinnamic acid | -Br | para- (4-) | - | |

| This compound | -Br, -Cl | 5-, 2- | - |

Data for some compounds are qualitative or not available in the provided search results.

Influence of Substituents on the Carboxylic Acid Moiety (e.g., Ester, Amide, Hydroxamate) on Activity Profiles

Modification of the carboxylic acid group into esters, amides, or hydroxamates is a common and effective strategy to modulate the biological activity of cinnamic acid derivatives. researchgate.netresearchgate.net These changes alter key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, leading to varied interactions with biological targets. mdpi.com

Esters: The esterification of the carboxylic acid group can significantly impact biological efficacy. For example, isobutyl cinnamate (B1238496) has demonstrated strong antibacterial and antifungal properties. jocpr.compcbiochemres.com The bioactivity of cinnamic acid esters is influenced by both the substitution pattern on the phenyl ring and the nature of the alkyl group in the alcohol moiety, indicating a complex interplay between these two structural features. plos.org

Amides: The conversion of the carboxylic acid to an amide is another widely explored modification. Cinnamic acid amides have shown a broad range of pharmacological activities. jocpr.comresearchgate.net Studies on N-arylcinnamamides revealed that the introduction of halogens, such as in 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides, results in compounds with significant antibacterial and antimycobacterial potential. nih.gov The nature of the amine component is also critical; for instance, cinnamoyl amides of certain amino acids have shown prolonged action in the heart system. nih.gov Furthermore, the replacement of the acrylate (B77674) group in esters with an acrylamide (B121943) group can be decisive for certain activities like antileishmanial effects. mdpi.com

Hydroxamates: The introduction of a hydroxamate group (-C(=O)NHOH) in place of the carboxylic acid has led to the discovery of potent inhibitors of specific enzymes, particularly metalloproteinases. Cinnamic hydroxamic acid derivatives have been designed as potent histone deacetylase (HDAC) inhibitors, with some compounds showing significant anti-proliferative effects against various human tumor cell lines. nih.gov The hydroxamate group is crucial as it can chelate the zinc ion present in the active site of enzymes like matrix metalloproteinases (MMPs), making these derivatives effective MMP inhibitors. biointerfaceresearch.com

Table 2: Biological Activities of Cinnamic Acid Moiety Derivatives

| Moiety | Derivative Example | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Ester | Isobutyl cinnamate | Antimicrobial | Strong antibacterial and antifungal properties. | jocpr.compcbiochemres.com |

| Ester | Ethyl cinnamate derivatives | Antifungal (plant) | Activity depends on both phenyl ring substituents and alcohol moiety. | plos.org |

| Amide | 3,4-dichlorocinnamanilide | Antimicrobial | Potent activity against mycobacteria. | nih.gov |

| Amide | 4-isopropylbenzyl cinnamamide (B152044) | Antileishmanial | Potent antileishmanial action. | mdpi.com |

| Hydroxamate | Di-substituted cinnamic hydroxamic acids | HDAC Inhibition | Significant HDAC inhibitory and anti-proliferative effects. | nih.gov |

| Hydroxamate | Cinnamic acid with hydroxamate on aryl ring | MMP-9 Inhibition | Designed to interact with zinc in the MMP-9 active site. | biointerfaceresearch.com |

Stereochemical Considerations and their Role in Molecular Recognition and Activity

The stereochemistry of the double bond in the acrylic acid side chain of cinnamic acid derivatives is a critical factor that governs their biological activity and molecular recognition. Cinnamic acids can exist as two geometric isomers: the trans (E) isomer and the cis (Z) isomer. nih.govnih.gov The spatial arrangement of the phenyl ring and the carboxylic acid group relative to the double bond differs significantly between these isomers, leading to distinct three-dimensional shapes and, consequently, different binding affinities for biological targets. researchgate.net

The trans or E-isomer is generally the more common and thermodynamically stable form found in nature. researchgate.netnih.gov However, this does not universally translate to higher biological activity. In several instances, the less stable cis or Z-isomer has been shown to possess superior efficacy. For example, the cis configuration is required for the plant growth-promoting activity of cinnamic acid, with the E-form being inactive. mdpi.com In the realm of antimicrobial activity, cis-cinnamic acid demonstrated more potent activity against Mycobacterium tuberculosis than its trans-counterpart. semanticscholar.org

The difference in activity is attributed to the distinct ways the isomers fit into the active sites of enzymes or receptors. The non-planar, distorted structure of the Z-isomer compared to the almost completely flat structure of the E-isomer means they present different surfaces for molecular interaction. researchgate.net Photocatalytic methods have been developed to achieve E → Z isomerization, allowing for the generation of the often more active, but less stable, Z-isomers. researchgate.net This highlights the importance of controlling the stereochemistry during the design and synthesis of new therapeutic agents based on the cinnamic acid scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the physicochemical properties of a series of compounds with their biological activities. For cinnamic acid derivatives, QSAR studies have been instrumental in understanding the structural requirements for various pharmacological effects and in designing more potent analogs. researchgate.net

These models often employ techniques like multiple linear regression (MLR) to establish a mathematical relationship between molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and a measured biological response, such as an IC50 value. For example, QSAR investigations on a series of cinnamic acid esters, amides, and substituted derivatives revealed correlations between specific physicochemical parameters and antimicrobial activity. researchgate.netresearchgate.net

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by analyzing the steric and electrostatic fields of the molecules. These studies generate contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. Such models have been successfully applied to cinnamic acid derivatives to elucidate the structural basis for their activity and to guide the synthesis of new compounds with enhanced efficacy.

Pharmacophore Development for Optimal Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its interaction with a specific biological target and the subsequent triggering of a biological response. The cinnamic acid scaffold is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds and its versatility for structural modification. nih.govresearcher.life

The development of pharmacophore models for cinnamic acid derivatives is a key strategy in drug discovery. This involves identifying the crucial structural features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—and their optimal spatial orientation. These models serve as templates for designing new molecules with a higher probability of being active. nih.govmdpi.com

A prevalent strategy is the creation of hybrid molecules, which combine the cinnamic acid pharmacophore with other known biologically active scaffolds. nih.govresearchgate.net This approach aims to develop multi-target agents that can be beneficial for treating complex, multifactorial diseases like cancer or Alzheimer's disease. nih.govsemanticscholar.org For instance, hybrids of cinnamic acids with moieties like tacrine, curcumin (B1669340) analogues, or propranolol (B1214883) have been synthesized to create compounds that can interact with multiple biological targets simultaneously, often resulting in synergistic or enhanced therapeutic effects compared to the individual components. rsc.orgnih.govsemanticscholar.org

Potential Applications and Future Research Directions

5-Bromo-2-chlorocinnamic Acid as a Building Block in Advanced Organic Synthesis

The strategic placement of bromo and chloro substituents on the phenyl ring, combined with the acrylic acid side chain, makes this compound a highly valuable and versatile building block in organic synthesis. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization through various cross-coupling reactions, enabling chemists to construct complex molecular scaffolds with high precision and control. glindiachemicals.com

The presence of multiple reactive functional groups facilitates its use in a wide range of chemical transformations. The carboxylic acid can be converted into esters, amides, or acid halides, while the double bond is susceptible to addition reactions. This versatility allows for the synthesis of a broad spectrum of derivatives, making the compound an important intermediate for creating diverse chemical libraries. glindiachemicals.comresearchgate.net Its structural framework is foundational in developing new synthetic methodologies and exploring novel chemical space, contributing to advancements in materials science and organic chemistry. glindiachemicals.com

Design and Synthesis of Novel Pharmacologically Active Agents Based on the this compound Scaffold

The cinnamic acid scaffold is recognized as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.govresearchgate.netikm.org.my The this compound motif serves as a crucial starting material for the synthesis of important pharmaceuticals. For instance, the closely related compound, 5-bromo-2-chlorobenzoic acid, is a key intermediate in the preparation of SGLT2 inhibitors like Dapagliflozin and Empagliflozin, which are used to treat type-2 diabetes. google.comscribd.comwipo.int This precedent highlights the potential of the 5-bromo-2-chloro substituted phenyl ring in developing new hypoglycemic agents.

Future research is poised to explore the synthesis of novel derivatives for various therapeutic applications. The structure-activity relationship (SAR) of cinnamic acid derivatives suggests that modifications to the phenyl ring and the acrylic acid chain can significantly influence biological efficacy. researchgate.net

| Therapeutic Area | Potential Drug Class | Rationale / Precedent | Reference |

|---|---|---|---|

| Diabetes | SGLT2 Inhibitors | The related 5-bromo-2-chlorobenzoic acid is a key precursor for Dapagliflozin and Empagliflozin. | google.comscribd.com |

| Oncology | Anticancer Agents | Cinnamic acid derivatives have shown potential in inhibiting tumor growth. The scaffold can be used to synthesize kinase inhibitors and other anticancer compounds. | glindiachemicals.comgoogle.comgrafiati.com |